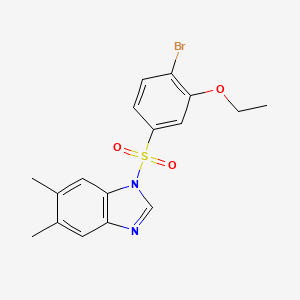

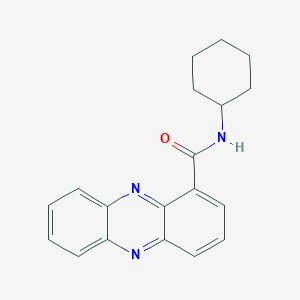

N-cyclohexylphenazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclohexylphenazine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to have a mechanism of action that makes it useful in various biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Antitumor and Anticancer Applications

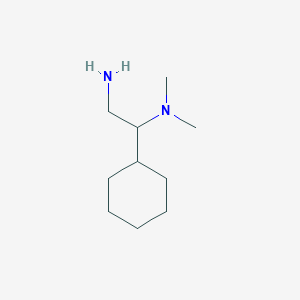

Antitumor Potential : N-cyclohexylphenazine-1-carboxamide derivatives show significant potential as antitumor agents. Research has identified various phenazine-1-carboxamides with notable cytotoxicity, particularly against leukemia and lung carcinoma. The cytotoxicity correlates with the electron-withdrawing power of the substituent groups on the phenazine ring. For instance, N-[2-(dimethylamino)ethyl]-9-methoxyphenazine-1-carboxamide demonstrated high activity against Lewis lung carcinoma in mice, comparable to other DNA-intercalating agents (Rewcastle et al., 1987).

Topoisomerase-Targeted Agents : Phenazinecarboxamides, including variants of N-cyclohexylphenazine-1-carboxamide, have been evaluated as topoisomerase-targeted anticancer agents. These compounds inhibit cell lines expressing multidrug resistance proteins, indicating their potential effectiveness against drug-resistant cancer cells (Gamage et al., 2002).

Biosynthesis and Biotechnological Applications

Enhanced Biosynthesis in Pseudomonas : Research on Pseudomonas chlororaphis HT66, a biocontrol bacterium, has demonstrated enhanced biosynthesis of phenazine-1-carboxamide (PCN), a phenazine derivative. The study highlights the potential of using metabolic engineering strategies for the industrial-scale biosynthesis of PCN and other phenazine derivatives (Peng et al., 2018).

Biodistribution and Metabolism Studies : Investigations into the biodistribution and metabolism of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide and its DNA-intercalating analogs, including phenazine derivatives, provide insights for drug development, particularly in targeting solid tumors (Osman et al., 2001).

Antimicrobial and Biocontrol Applications

Redox Reactions with Microorganisms : Phenazine-1-carboxamide (PCN) and its derivatives participate in redox reactions with microorganisms. This property is leveraged in environmental and biocontrol applications, such as iron acquisition and antibacterial activities (Wang & Newman, 2008).

Control of Plant Pathogens : PCN exhibits strong antagonistic properties against fungal phytopathogens, indicating its potential as a biocontrol agent. The impact of PCN on the mycelial morphology and ultrastructure of Rhizoctonia solani, a plant pathogen, has been studied, revealing insights into its mechanism of action (Xiang et al., 2017).

Additional Biological Activities

- Apoptosis Induction in Cancer Cells : PCN from Pseudomonas sp. has been shown to selectively induce apoptosis in lung and breast cancer cells. This effect is mediated through the inhibition of antiapoptotic Bcl-2 family proteins, highlighting its potential as an anticancer agent (Kennedy et al., 2015).

Propiedades

IUPAC Name |

N-cyclohexylphenazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c23-19(20-13-7-2-1-3-8-13)14-9-6-12-17-18(14)22-16-11-5-4-10-15(16)21-17/h4-6,9-13H,1-3,7-8H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGDTQXFONCSLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexylphenazine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2654724.png)

![(2Z)-N-acetyl-6-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2654725.png)

![3-(3,4-Dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2654726.png)

![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2654727.png)

![(3r,5r,7r)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)adamantane-1-carboxamide](/img/structure/B2654730.png)

![5-chloro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2654731.png)

![6-Bromo-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B2654737.png)